

# Application Notes & Protocols: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

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## Compound of Interest

Compound Name: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine

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## Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

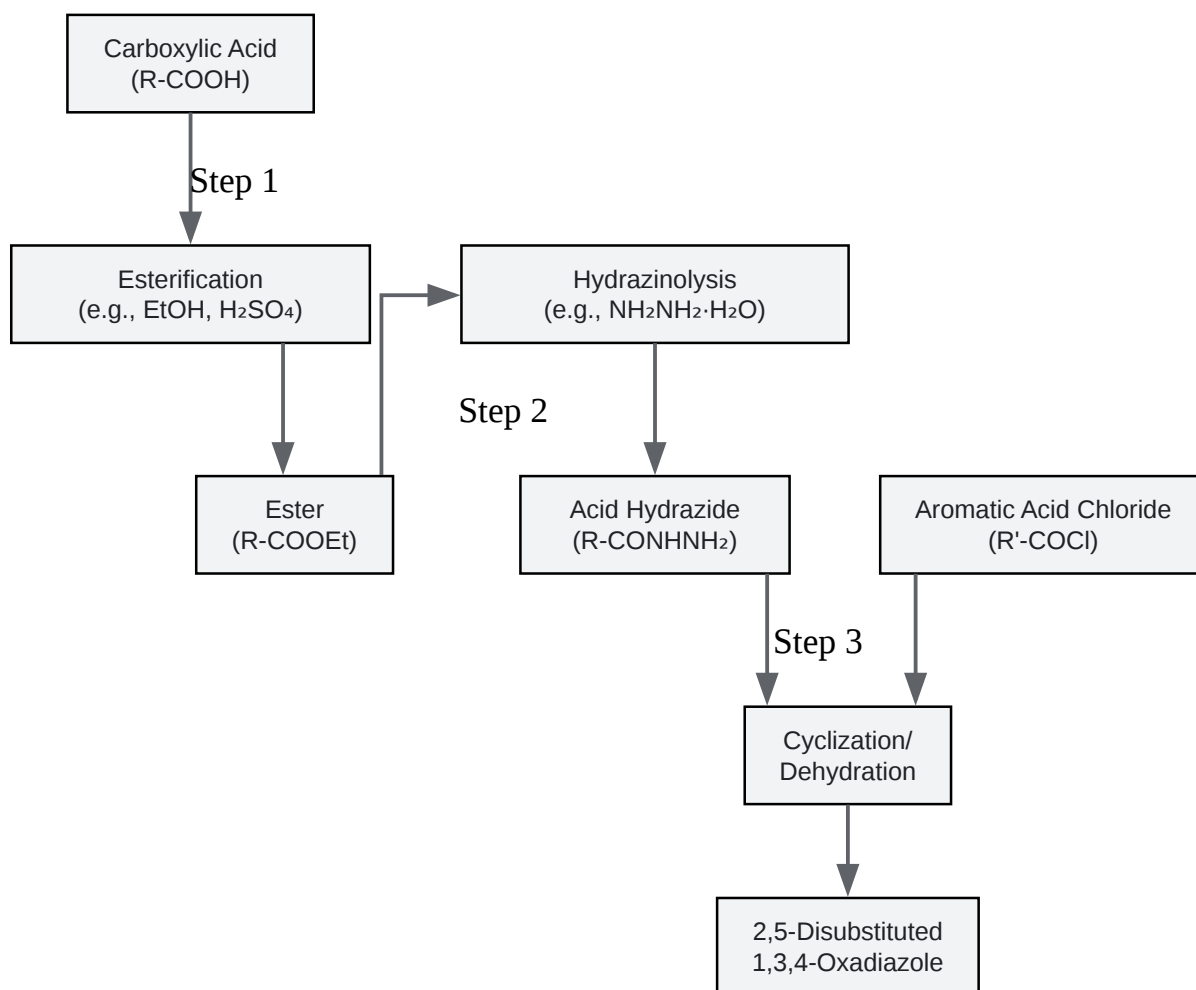
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.<sup>[1]</sup> This scaffold is considered a "privileged structure" in drug discovery due to its remarkable metabolic stability, favorable pharmacokinetic profile, and its ability to engage in various non-covalent interactions, such as hydrogen bonding and  $\pi$ -stacking, with biological targets.<sup>[2][3]</sup> Its structural features, including the pyridine-type nitrogen atom, make it an effective bioisostere for amide and ester groups, often enhancing membrane permeability and metabolic resistance.<sup>[2][4]</sup>

Derivatives of 1,3,4-oxadiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.<sup>[2][5][6]</sup> This versatility has led to their incorporation into several marketed drugs, such as the antiretroviral agent Raltegravir and the investigational anticancer drug Zibotentan, underscoring their therapeutic significance.<sup>[1]</sup>

This document serves as a technical guide for researchers, providing an in-depth overview of the therapeutic applications of 1,3,4-oxadiazole derivatives, detailing their mechanisms of action, and presenting robust protocols for their synthesis and biological evaluation.

## General Synthesis Strategy: A Workflow for 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone for developing novel therapeutic agents. The most prevalent and versatile method involves the cyclization of an acid hydrazide intermediate. Understanding this workflow is critical for any research program aiming to explore structure-activity relationships (SAR) within this class of compounds. The causality behind this multi-step process is to build the necessary precursor (the acid hydrazide) which contains the N-N bond and acyl group required for the final ring-closing dehydration reaction.



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Caption: General synthesis workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

The critical final step, cyclization, can be achieved using various dehydrating agents or reaction conditions. The choice of reagent is often dictated by the desired substituent at the 5-position of the oxadiazole ring and can influence reaction yield and purity.<sup>[5][7]</sup> Common methods include reacting the acid hydrazide with an aromatic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl<sub>3</sub>) or using reagents like carbon disulfide (CS<sub>2</sub>) for synthesizing 1,3,4-oxadiazole-2-thiol derivatives.<sup>[5][6]</sup>

## Therapeutic Applications & Evaluation Protocols

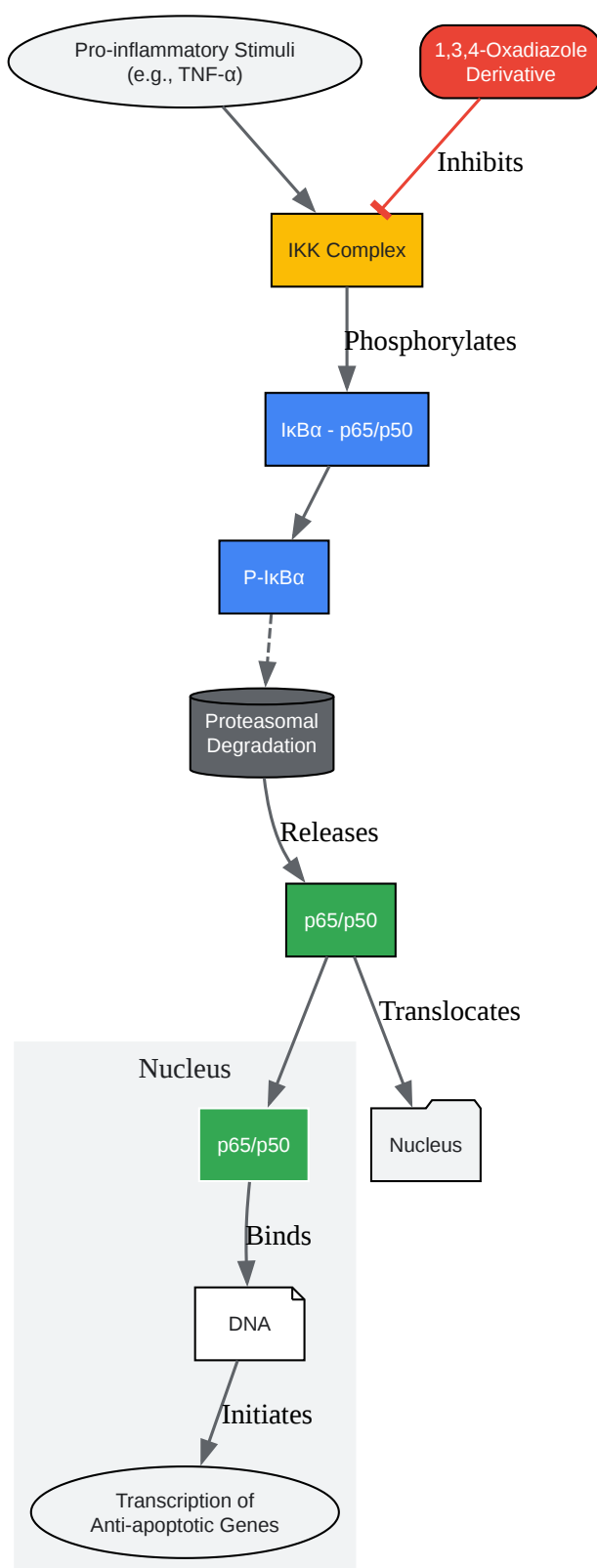
This section details the primary therapeutic areas where 1,3,4-oxadiazole derivatives have shown significant promise, supported by mechanistic insights and detailed experimental protocols.

### Anticancer Applications

1,3,4-oxadiazole derivatives exert their anticancer effects through diverse mechanisms, targeting key enzymes and signaling pathways crucial for tumor growth and survival.<sup>[1][8]</sup> Their ability to inhibit multiple targets makes them attractive candidates for cancer drug development.<sup>[9][10]</sup>

**Mechanism of Action:** The antiproliferative activity of these compounds is often linked to the inhibition of various biological targets<sup>[8]</sup>:

- **Enzyme Inhibition:** They have been shown to inhibit enzymes like histone deacetylases (HDACs), telomerase, thymidylate synthase, and matrix metalloproteinases (MMPs), which are involved in gene expression, DNA replication, and tumor invasion.<sup>[8][9][11]</sup>
- **Kinase Inhibition:** Certain derivatives act as kinase inhibitors, disrupting signaling cascades that promote cell proliferation.
- **Signaling Pathway Modulation:** A significant mechanism involves the inhibition of pro-survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.<sup>[1][12]</sup> By preventing the phosphorylation and subsequent degradation of IκB, these compounds block the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of anti-apoptotic genes.<sup>[12]</sup>



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Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

## Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC<sub>50</sub> values) of representative 1,3,4-oxadiazole derivatives against various human cancer cell lines.

Compound ID	Derivative Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
4h	Mercapto Acetamido Phenyl	A549 (Lung)	<0.14	<a href="#">[11]</a>
4i	Mercapto Acetamido Phenyl	A549 (Lung)	1.59	<a href="#">[11]</a>
4g	Mercapto Acetamido Phenyl	C6 (Glioma)	8.16	<a href="#">[11]</a>
CMO	Chlorobenzo[b]th iophene	HCCLM3 (Liver)	27.5	<a href="#">[12]</a>
AMK OX-8	Substituted Phenyl	HeLa (Cervical)	<20 μg/mL	<a href="#">[13]</a>
AMK OX-12	Substituted Phenyl	A549 (Lung)	<20 μg/mL	<a href="#">[13]</a>
Cisplatin	Standard Drug	A549 (Lung)	4.98	<a href="#">[11]</a>

## Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method to determine the concentration at which a compound inhibits cell growth by 50% (IC<sub>50</sub>), a key metric for anticancer activity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

## A. Materials

- Human cancer cell line (e.g., A549, HeLa, HepG2)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Test 1,3,4-oxadiazole compounds, dissolved in DMSO (sterile-filtered)
- MTT solution (5 mg/mL in sterile PBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- 96-well flat-bottom cell culture plates
- Multichannel pipette, sterile tips
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader (570 nm wavelength)

#### B. Step-by-Step Methodology

- Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of  $5 \times 10^4$  cells/mL. f. Seed 100  $\mu$ L of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave wells for "blank" controls empty. g. Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow cells to attach.
- Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the wells is  $\leq 0.5\%$  to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin). b. After 24 hours, carefully remove the

medium from the wells. c. Add 100  $\mu$ L of the prepared compound dilutions (and controls) to the respective wells. d. Incubate the plate for an additional 48-72 hours.

- **MTT Addition and Incubation:** a. After the treatment period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization and Measurement:** a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150  $\mu$ L of DMSO to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

### C. Data Analysis

- Calculate the percentage of cell viability for each concentration using the formula: % Viability =  $[(OD\_Treated - OD\_Blank) / (OD\_VehicleControl - OD\_Blank)] * 100$
- Plot % Viability against the logarithm of the compound concentration.
- Determine the IC<sub>50</sub> value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism).

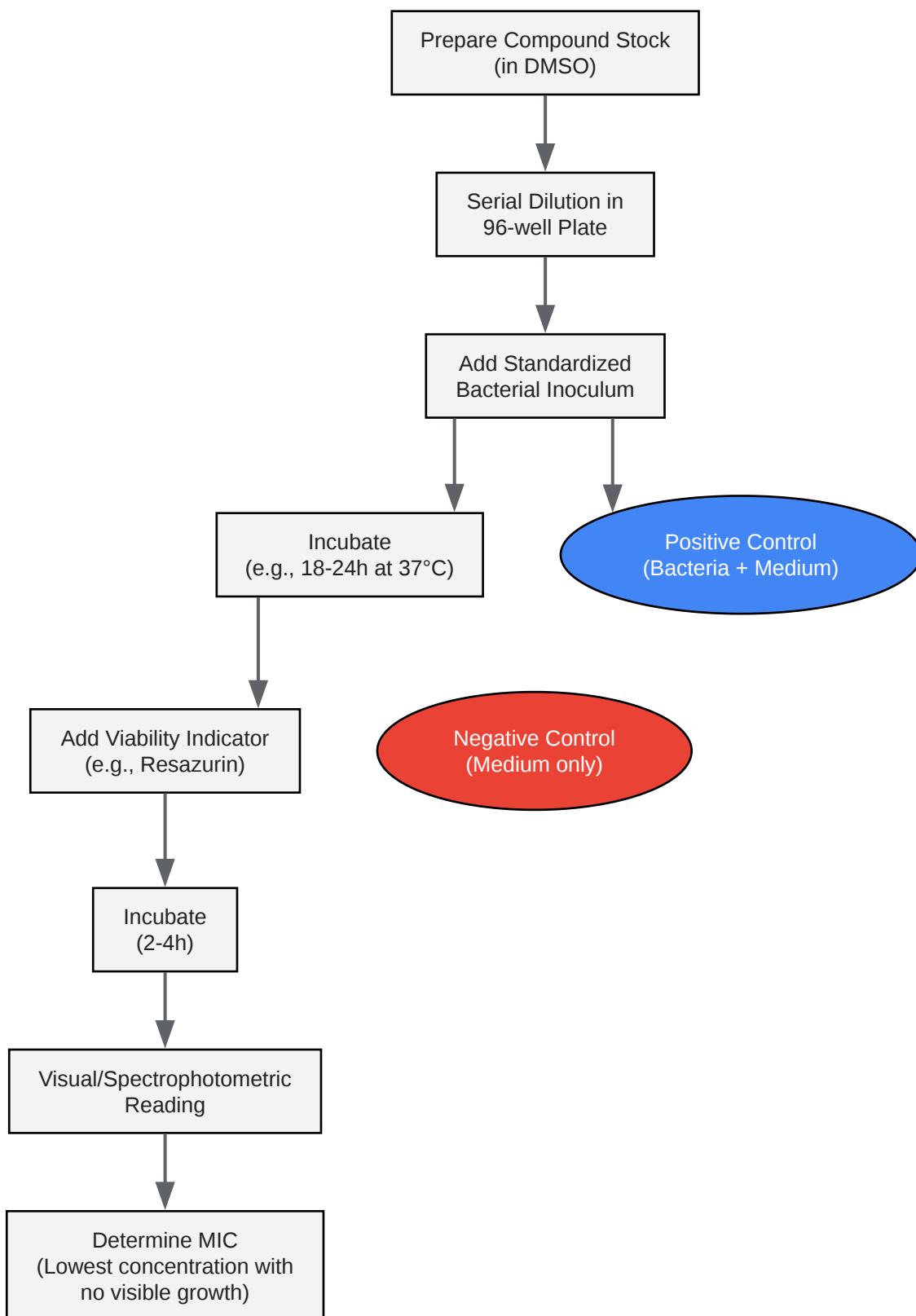
## Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of new chemical entities.<sup>[14]</sup> 1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.<sup>[15][16]</sup>

**Mechanism of Action:** The antimicrobial properties of these compounds are attributed to several mechanisms:

- **Enzyme Inhibition:** Certain derivatives function as potent inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.<sup>[15]</sup> Others inhibit enzymes like MurD ligase, which is critical for the biosynthesis of the bacterial cell wall precursor peptidoglycan.<sup>[15]</sup>

- Disruption of Cell Wall Synthesis: In mycobacteria, some derivatives are thought to disrupt the synthesis of mycolic acid, a key component of their unique cell wall.[15]
- Toxophoric Action: The core -N=C-O- linkage within the 1,3,4-oxadiazole ring is considered a toxophore that can interact with nucleophilic centers in microbial cells, leading to cell death. [17]



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of select derivatives against pathogenic microbes.

Compound ID	Derivative Class	Microbial Strain	MIC (µg/mL)	Reference
4a-c	Norfloxacin Hybrid	S. aureus (MRSA)	0.25 - 1	[15]
5a-b	Fluoroquinolone Hybrid	Gram-positive/negative	Good-to-Excellent	[15]
OZE-I	Tetrahydronapht halene	S. aureus	4 - 16	[17]
OZE-III	Chlorophenyl	S. aureus	8 - 32	[17]
Vancomycin	Standard Drug	S. aureus (MRSA)	1 - 2	[15]

## Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

## A. Materials

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
- Test compounds dissolved in DMSO
- Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
- Sterile 96-well U-bottom microtiter plates

- Spectrophotometer and sterile cuvettes
- Resazurin sodium salt solution (0.015% w/v in sterile water)

## B. Step-by-Step Methodology

- Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism. b. Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard). c. Adjust the bacterial suspension with sterile broth to achieve a turbidity of a 0.5 McFarland standard (approx.  $1.5 \times 10^8$  CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to obtain a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Plate Preparation: a. Add 100  $\mu$ L of sterile CAMHB to all wells of a 96-well plate. b. Add 100  $\mu$ L of the test compound stock solution (e.g., at 256  $\mu$ g/mL) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100  $\mu$ L from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100  $\mu$ L from the 10th column. d. Column 11 will serve as the positive control (growth control), and column 12 as the negative control (sterility control).
- Inoculation and Incubation: a. Add 100  $\mu$ L of the standardized bacterial inoculum (from step 1d) to wells in columns 1 through 11. This results in a final volume of 200  $\mu$ L and halves the compound concentrations, achieving the desired final test concentrations. b. Add 100  $\mu$ L of sterile CAMHB to column 12 (negative control). c. Seal the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. (Optional) For a quantitative and more sensitive reading, add 30  $\mu$ L of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates cell viability. The MIC is the lowest concentration that remains blue.

## Anti-inflammatory Applications

Chronic inflammation is a key factor in many diseases. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory potential, often comparable to established non-

steroidal anti-inflammatory drugs (NSAIDs).[5][18]

**Mechanism of Action:** The primary mechanism is believed to be the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[18][19] By blocking this pathway, these compounds can effectively reduce the cardinal signs of inflammation.

#### Data Presentation: In Vivo Anti-inflammatory Activity

The following table shows the efficacy of derivatives in the carrageenan-induced rat paw edema model, a standard for acute inflammation.

Compound ID	Derivative Class	% Inhibition of Edema	Reference
21c	Propan-3-one Phenyl	59.5%	[5]
21i	Propan-3-one Phenyl	61.9%	[5]
Ox-6f	Flurbiprofen Hybrid	79.83%	[19]
Indomethacin	Standard Drug	64.3%	[5]
Ibuprofen	Standard Drug	84.31%	[19]

#### Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[20]

Carrageenan injection induces a biphasic edematous response, allowing for the evaluation of a compound's ability to suppress this inflammatory process.

##### A. Materials

- Wistar albino rats (150-200 g)
- Test compounds and a standard drug (e.g., Indomethacin)
- 1% (w/v) Carrageenan solution in sterile 0.9% saline

- Vehicle for compound administration (e.g., 0.5% Carboxymethyl cellulose)
- Plethysmometer or digital calipers
- Animal balance and oral gavage needles

#### B. Step-by-Step Methodology

- Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. b. Fast the rats overnight before the experiment but allow free access to water. c. Divide the animals into groups (n=6 per group): Control (vehicle only), Standard (Indomethacin, e.g., 10 mg/kg), and Test groups (various doses of the 1,3,4-oxadiazole derivative).
- Compound Administration: a. Weigh each animal and administer the respective test compound, standard drug, or vehicle via oral gavage.
- Induction of Inflammation: a. One hour after drug administration, measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. Causality: This injection triggers a localized inflammatory response characterized by fluid accumulation (edema).
- Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

#### C. Data Analysis

- Calculate the edema volume at each time point for each animal:  $\text{Edema Volume (mL)} = \text{Paw Volume at time 't'} - \text{Initial Paw Volume at time '0'}$
- Calculate the mean edema volume for each group at each time point.
- Calculate the percentage inhibition of edema for the treated groups at the time of peak inflammation (usually 3 or 4 hours) compared to the control group:  $\% \text{ Inhibition} = [(\text{Mean Edema}_{\text{Control}} - \text{Mean Edema}_{\text{Treated}}) / \text{Mean Edema}_{\text{Control}}] * 100$

- Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

## Anticonvulsant Applications

Epilepsy is a neurological disorder characterized by recurrent seizures. 1,3,4-oxadiazole derivatives have shown promise as anticonvulsant agents, potentially offering better tolerability than some existing drugs.[\[21\]](#)[\[22\]](#)

**Mechanism of Action:** The anticonvulsant activity is often linked to the modulation of inhibitory neurotransmission in the brain. Many derivatives are thought to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[\[22\]](#)[\[23\]](#) Binding to this receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

### Data Presentation: In Vivo Anticonvulsant Screening

The table below presents the efficacy (ED<sub>50</sub>) and neurotoxicity (TD<sub>50</sub>) of a potent derivative in standard seizure models.

Compound ID	Seizure Model	ED <sub>50</sub> (mg/kg)	Neurotoxicity TD <sub>50</sub> (mg/kg)	Protective Index (TD <sub>50</sub> /ED <sub>50</sub> )	Reference
5b	MES	8.9	65.4	7.3	<a href="#">[23]</a>
5b	scPTZ	10.2	65.4	6.4	<a href="#">[23]</a>
Carbamazepine	MES	11.5	75.3	6.5	<a href="#">[23]</a>
Ethosuximide	scPTZ	130.1	>500	>3.8	<a href="#">[23]</a>

### Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is the endpoint.[\[24\]](#)

## A. Materials

- Swiss albino mice (20-25 g)
- Test compounds and a standard drug (e.g., Phenytoin or Carbamazepine)
- Vehicle for administration
- Electroconvulsive shock apparatus with corneal electrodes
- Electrode wetting solution (e.g., 0.9% saline)

## B. Step-by-Step Methodology

- Animal Preparation and Dosing: a. Divide mice into groups (n=8-10 per group): Control (vehicle), Standard, and Test groups. b. Administer the compounds or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test depends on the route (e.g., 30 min for i.p., 60 min for p.o.).
- MES Induction: a. At the predetermined time after dosing, place the corneal electrodes, wetted with saline, over the corneas of the mouse. b. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). Rationale: This stimulus is sufficient to induce a maximal seizure in 100% of untreated animals.
- Observation: a. Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind limb extension phase of the seizure. The seizure pattern in unprotected mice typically includes a tonic phase where the hind limbs are fully extended backward, away from the body. b. The endpoint is the abolition of this hind limb extension. Flexion of the hind limbs or a clonic seizure without full extension is considered protection.

## C. Data Analysis

- For each dose group, calculate the number of animals protected from the tonic hind limb extension.
- Express the result as the percentage of animals protected in each group.
- Determine the ED<sub>50</sub> (the dose that protects 50% of the animals) using probit analysis.

## Conclusion

The 1,3,4-oxadiazole scaffold is a remarkably versatile and therapeutically relevant heterocycle. Its derivatives have demonstrated potent and diverse biological activities, positioning them as highly valuable leads in modern drug discovery. The ability to modulate targets across multiple disease areas—from cancer and infectious diseases to inflammation and neurological disorders—highlights the profound potential of this chemical class. The protocols provided herein offer robust, validated methodologies for researchers to synthesize and evaluate novel 1,3,4-oxadiazole derivatives, facilitating the continued exploration and development of the next generation of therapeutic agents.

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